6,7-Dibromo-4-chloroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
885524-31-2 |
|---|---|
Molecular Formula |
C8H3Br2ClN2 |
Molecular Weight |
322.38 g/mol |
IUPAC Name |
6,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
InChI Key |
FHOUDEUTXFJXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl |
Origin of Product |
United States |
Reactivity Profiles and Regioselective Functionalization of 6,7 Dibromo 4 Chloroquinazoline
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack, a characteristic feature of 4-chloroquinazolines.
The Nucleophilic Aromatic Substitution (SNAr) reaction at the C-4 position of 4-chloroquinazolines proceeds through a well-established addition-elimination mechanism. wikipedia.orgresearchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing nature of the quinazoline ring system. wikipedia.org Aromaticity is subsequently restored by the expulsion of the chloride leaving group. masterorganicchemistry.com
Several factors govern the rate and efficiency of SNAr reactions on the 4-chloroquinazoline (B184009) core:
Substrate Structure: The reactivity of the quinazoline ring is inherently activated towards nucleophilic attack by the presence of the electron-withdrawing nitrogen atoms. wikipedia.org Additional electron-withdrawing groups on the aromatic ring can further enhance the electrophilicity of the C-4 position and stabilize the Meisenheimer intermediate, thus accelerating the reaction. wikipedia.orgmasterorganicchemistry.com
Nature of the Nucleophile: The strength and nature of the attacking nucleophile are critical. Stronger nucleophiles generally lead to faster reaction rates. youtube.com The reactivity can also be influenced by the nucleophile's basicity and size. nih.gov
Leaving Group: The facility of the substitution is dependent on the ability of the leaving group to depart. While chlorine is a common leaving group, the element effect in SNAr reactions often follows the order F > Cl > Br > I for activated aryl halides. nih.gov
Solvent Effects: The choice of solvent can significantly impact reaction rates by solvating the reactants and intermediates. nih.govnih.gov Polar aprotic solvents are often employed to facilitate the reaction.
The high reactivity of the C-4 chlorine permits selective substitution with various nucleophiles, particularly amines and alkoxides, often under mild conditions.
Amination: The reaction of 4-chloroquinazolines with primary or secondary amines is a widely used method to synthesize 4-aminoquinazoline derivatives. nih.gov These reactions are typically conducted in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. mdpi.com In some cases, an excess of the amine nucleophile can serve as both the reactant and the base. mdpi.com The electronic properties of the amine influence reactivity; electron-rich amines tend to react more readily than electron-poor ones. nih.gov The chemoselectivity of amination can be controlled, for instance, by using acid or palladium catalysis to direct the reaction to different amino groups on a nucleophile like 3-amino-1H-pyrazoles. nih.govacs.org
Alkoxylation: The C-4 chlorine can also be displaced by alkoxides to form 4-alkoxyquinazolines. For example, treatment with sodium ethoxide leads to the formation of the corresponding 4-ethoxyquinazoline (B1667964) derivative. researchgate.net These reactions provide a straightforward route to ether-linked quinazoline structures.
In 6,7-Dibromo-4-chloroquinazoline, the C-4 position is the most electrophilic center and, therefore, the most reactive site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the two bromine atoms at the C-6 and C-7 positions further activates the quinazoline system towards nucleophilic attack at C-4, while the C-Br bonds remain unaffected under typical SNAr conditions. This allows for the selective introduction of amine or alkoxy groups at the C-4 position, yielding 4-substituted-6,7-dibromoquinazolines. These products are valuable intermediates, as the bromine atoms at C-6 and C-7 remain available for subsequent functionalization via other methods, such as metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the multiple halogenation points on this compound offer opportunities for regioselective transformations.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction can be applied to this compound to introduce an alkynyl group.
The established mechanism involves two catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. In the copper cycle, a copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst. nih.gov
For polyhalogenated quinazolines, the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds. In this compound, the C-4 position is the most electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogen. researchgate.net This makes the C-4 chlorine significantly more reactive towards oxidative addition with the palladium catalyst than the C-6 or C-7 bromine atoms. researchgate.netnih.gov
Consequently, the Sonogashira reaction can be performed with high regioselectivity at the C-4 position under controlled conditions, leaving the C-Br bonds intact. This selective C-4 alkynylation produces 4-alkynyl-6,7-dibromoquinazolines. This strategy allows for the stepwise and site-selective introduction of different substituents onto the quinazoline core. The scope of the reaction is broad, accommodating a wide range of terminal alkynes bearing various functional groups. soton.ac.uk
Research Findings Summary
The selective functionalization of halogenated quinazolines is a key strategy in medicinal chemistry. The following table summarizes typical reaction outcomes for related compounds, illustrating the principles that apply to this compound.
| Starting Material | Reaction Type | Position of Reaction | Reagents | Product Type | Reference |
| 4-Chloroquinazoline | SNAr (Amination) | C-4 | Amines, Base | 4-Aminoquinazoline | nih.govmdpi.com |
| 4-Chloroquinazoline | SNAr (Alkoxylation) | C-4 | Sodium Ethoxide | 4-Ethoxyquinazoline | researchgate.net |
| 6-Bromo-2,4-dichloroquinazoline | Sonogashira Coupling | C-4 | Terminal Alkyne, Pd/Cu catalyst | 4-Alkynyl-6-bromo-2-chloroquinazoline | researchgate.net |
| 2,4-Dichloroquinazoline (B46505) | Sonogashira Coupling | C-2 | Terminal Alkyne, Pd/C-Cu catalyst | 2-Alkynyl-4-chloroquinoline | nih.govbeilstein-journals.org |
| 2,4,7-Trichloroquinazoline | Suzuki Coupling | C-4 (initially low yield) | Arylboronic acid, Pd catalyst | 4-Aryl-2,7-dichloroquinazoline | nih.gov |
Sonogashira Cross-Coupling for C-4 Alkynylation of this compound
Mechanistic Insights into Palladium/Copper Co-catalyzed Reactions
In many palladium-catalyzed cross-coupling reactions, the addition of a copper(I) co-catalyst can significantly enhance reaction rates and selectivity. This is particularly evident in Stille cross-coupling reactions. researchgate.net The catalytic cycle of a palladium-catalyzed reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The transmetalation step, where the organic group is transferred from the organometallic reagent (e.g., organostannane) to the palladium(II) complex, is often the rate-determining step. researchgate.netwikipedia.org
Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation of Bromine Substituents (C-6, C-7)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems. libretexts.orgwikipedia.org This reaction employs a palladium catalyst to couple an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base. wikipedia.orgyonedalabs.com For this compound, the bromine substituents at the C-6 and C-7 positions are ideal handles for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling.
The generally accepted mechanism involves three key steps: libretexts.orgwikipedia.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (at C-6 or C-7) to form a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the Pd(II) complex.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov
Strategies for Selective Arylation at C-6 and C-7 Positions
Achieving selective mono-arylation at either the C-6 or C-7 position of this compound is challenging due to the similar electronic and steric environments of the two bromine atoms. Typically, attempts at mono-arylation on such a scaffold would likely result in a mixture of the 6-aryl and 7-aryl products, along with the di-arylated product.
However, regioselectivity can be influenced by several factors:
Stoichiometry: Careful control of the amount of boronic acid and palladium catalyst can favor mono-arylation over di-arylation.
Reaction Conditions: Lower temperatures and shorter reaction times may also limit the extent of reaction, potentially allowing for the isolation of mono-arylated products.
Steric Hindrance: If a substituent is already present on the quinazoline ring (for instance, at the C-4 position), it might sterically hinder one of the bromine atoms more than the other, leading to a degree of regioselectivity.
In related polyhalogenated quinazoline systems, the inherent reactivity differences between positions are exploited. For instance, in 2,4,7-trichloroquinazoline, the C-4 position is the most electrophilic and reacts first. nih.gov While the two bromine atoms in this compound are electronically similar, subtle differences in their accessibility or coordination to the catalyst could potentially be exploited for selective functionalization, though this often requires extensive optimization of reaction conditions.
Sequential Cross-Coupling Strategies for Poly-substituted Derivatives
The differential reactivity of the halogen substituents on the this compound core is key to developing sequential cross-coupling strategies for creating poly-substituted derivatives. A logical approach would involve functionalizing the most reactive position first, followed by the remaining positions. nih.govnih.gov
A plausible sequential functionalization strategy is as follows:
Initial Reaction at C-4: The C-4 chloro position is the most electrophilic site on the quinazoline ring. nih.govnih.gov Therefore, an initial Suzuki-Miyaura coupling (or another suitable cross-coupling or nucleophilic substitution) would likely occur selectively at this position under carefully controlled conditions. This would yield a 4-substituted-6,7-dibromoquinazoline intermediate.
Di-arylation at C-6 and C-7: The resulting 6,7-dibromo intermediate can then be subjected to a second Suzuki-Miyaura coupling reaction, typically under more forcing conditions (e.g., higher temperature, longer reaction time, or a different catalyst system), to substitute both bromine atoms, yielding a 4,6,7-trisubstituted quinazoline.
Stepwise Arylation of C-6 and C-7: Achieving selective stepwise arylation of the C-6 and C-7 positions after functionalizing C-4 is more complex. It would likely require a different type of cross-coupling reaction or the use of a directing group to differentiate between the two bromine atoms. Alternatively, if a mixture of 6- and 7-monoarylated products is formed, they would need to be separated chromatographically before proceeding to the next step to functionalize the remaining bromine atom.
This stepwise approach allows for the controlled introduction of different substituents at specific positions, leading to a diverse library of complex quinazoline derivatives.
Negishi Cross-Coupling for Alkyl and Aryl Introduction
The Negishi cross-coupling reaction provides a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly valuable for its ability to introduce a wide variety of substituents, including alkyl, aryl, and vinyl groups. wikipedia.orgrsc.org
For this compound, Negishi coupling can be used to functionalize the C-6 and C-7 positions. The organozinc reagents are typically more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive aryl halides. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
A key advantage of the Negishi reaction is its utility in forming C(sp³)–C(sp²) bonds, allowing for the introduction of alkyl groups. nih.gov Recent advances have developed catalyst systems that are effective for the coupling of secondary alkylzinc reagents, overcoming previous challenges such as β-hydride elimination and isomerization. nih.govrsc.orgnih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Resulting Bond | Reference |
| This compound | Aryl-ZnX | Pd or Ni | C(sp²)-C(sp²) | wikipedia.org |
| This compound | Alkyl-ZnX | Pd or Ni | C(sp²)-C(sp³) | nih.gov |
| This compound | Alkenyl-ZnX | Pd or Ni | C(sp²)-C(sp²) | wikipedia.org |
Stille Cross-Coupling for Organostannane Reactivity
The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is a highly versatile reaction due to the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. wikipedia.orguwindsor.ca
The bromine atoms at the C-6 and C-7 positions of this compound can be effectively coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to introduce new carbon-carbon bonds. wikipedia.org The mechanism follows the standard cross-coupling catalytic cycle. wikipedia.org As mentioned previously, the rate of Stille couplings can often be enhanced by the addition of copper(I) salts. researchgate.net A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification. organic-chemistry.org
Heck Cross-Coupling for Olefinic Functionalization
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming a substituted olefin by coupling an alkene with an aryl or vinyl halide or triflate. rsc.orgnih.gov This reaction is a powerful tool for the olefination of aryl halides and can be applied to the C-6 and C-7 bromine positions of this compound.
In a typical Heck reaction, the palladium catalyst undergoes oxidative addition into the C-Br bond. The resulting palladium complex then coordinates to the alkene (olefin), followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination step occurs, which releases the substituted olefin product and a hydridopalladium species. The active Pd(0) catalyst is then regenerated by reaction with a base. rsc.org This reaction provides a direct route to introduce vinyl groups onto the quinazoline scaffold.
| Reaction | Reactants | Catalyst | Product | Reference |
| Heck Coupling | This compound + Alkene | Palladium | 6/7-Alkenyl-substituted quinazoline | rsc.orgnih.gov |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides. wikipedia.org This reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orglibretexts.org While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided literature, the reactivity of this substrate can be inferred from the established principles of the reaction on related haloquinolines and other polyhalogenated heterocycles.
The this compound scaffold presents multiple reactive sites for C-N bond formation, namely the C4-Cl bond and the C6-Br and C7-Br bonds. The regioselectivity of the Buchwald-Hartwig amination is dictated by the relative reactivity of these C-X bonds. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. However, the electronic environment of the quinazoline ring significantly influences this reactivity. The C4 position of the quinazoline ring is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This activation often renders the C4-Cl bond more susceptible to substitution than the C-Br bonds on the benzene (B151609) ring portion of the molecule. mdpi.com
In a study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, it was demonstrated that selective amination of the aryl bromide in the presence of a heteroaryl chloride is possible. nih.gov This selectivity was achieved through careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base. nih.gov Bidentate phosphine (B1218219) ligands, such as BINAP and Dppf, have been shown to be effective in promoting the coupling of primary amines with aryl iodides and triflates. wikipedia.org For more sterically demanding couplings or less reactive aryl chlorides, more advanced, sterically hindered phosphine ligands like BrettPhos and RuPhos are often employed. libretexts.org
The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). libretexts.org The selection of the base can influence the reaction rate and the tolerance of various functional groups. libretexts.org For the amination of this compound, a sequential and selective functionalization approach would likely be necessary. A milder set of conditions could potentially be employed to first target the more reactive C4-Cl position, followed by a second, more forcing Buchwald-Hartwig amination to functionalize the C-Br bonds. The use of an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide, could also be employed to introduce a primary amino group. nih.gov
Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Component | Examples | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium(0) |
| Ligand | P(tBu)₃, XPhos, SPhos, BINAP, Dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the reductive elimination step |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |
| Amine Source | Primary amines, secondary amines, anilines, amides, ammonia equivalents | The nucleophile for C-N bond formation |
C-H Functionalization Methodologies Applied to Quinazoline Systems
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including quinazolines. rsc.orgmdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. nih.gov Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the development of a wide array of C-H functionalization reactions applicable to the quinazoline scaffold. rsc.orgmdpi.com
The quinazoline ring system possesses several C-H bonds that can be targeted for functionalization. The regioselectivity of these reactions is often directed by the inherent electronic properties of the ring, steric factors, or the use of directing groups. For instance, in 2,4-diarylquinazolines, rhodium-catalyzed C-H amination with N-fluorobenzenesulfonimide has been shown to selectively occur at the ortho-position of the C2-aryl group. researchgate.net
Recent advancements have focused on various types of C-H functionalization, including:
Arylation: The direct introduction of aryl groups onto the quinazoline core can be achieved using various transition metal catalysts. rsc.org
Amination: Direct C-H amination provides a route to amino-substituted quinazolines, which are important pharmacophores. researchgate.net
Alkylation, Alkenylation, and Alkynylation: These methods allow for the introduction of diverse carbon-based substituents. rsc.org
While specific examples of C-H functionalization on this compound are scarce, the general methodologies developed for the broader quinazoline class are applicable. The presence of the bromo and chloro substituents would need to be considered, as they may influence the electronic properties of the quinazoline core and potentially compete in cross-coupling reactions. However, under appropriate conditions, C-H activation can offer a complementary strategy to traditional cross-coupling reactions for the further elaboration of the this compound scaffold.
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinazoline Derivatives
| Reaction Type | Catalyst System | Position Functionalized | Reference |
| C-H Amination | [RhCp*Cl₂]₂/AgSbF₆ | Ortho-position of C2-aryl group | researchgate.net |
| C-H Arylation | Pd(OAc)₂ | C2 position of quinoline (B57606) N-oxide | mdpi.com |
| C-H Alkenylation | Pd(OAc)₂ | C2 position of quinoline N-oxide | nih.gov |
Advanced Functionalization via Selective Metalation, Photochemistry, and Electrochemistry
Beyond traditional cross-coupling and C-H activation, advanced functionalization techniques such as selective metalation, photochemistry, and electrochemistry offer unique pathways for the modification of quinazoline systems. researchgate.netacs.org These methods can provide access to novel reactivity patterns and allow for functionalization under mild conditions.
Selective Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. While specific examples for this compound are not readily available, the quinazoline scaffold is amenable to such transformations. A directing group, often a substituent on the quinazoline ring, can direct a strong base (e.g., an organolithium reagent) to deprotonate a specific ortho C-H bond, creating a nucleophilic site for subsequent reaction with an electrophile. The nitrogen atoms within the quinazoline ring can also influence the regioselectivity of metalation.
Photochemistry: Photochemical methods have gained prominence as a sustainable and powerful tool in organic synthesis. acs.orgresearchgate.net Visible-light photoredox catalysis, for example, can enable a variety of transformations on heterocyclic systems under mild conditions. researchgate.net For quinazolines, photochemical reactions can facilitate functionalizations that are often challenging to achieve through thermal methods. A recent study demonstrated the photochemical synthesis of α-substituted vinylazaarenes, including quinazoline derivatives, through a thia-Paternò–Büchi reaction. acs.org This highlights the potential of photochemical strategies to introduce novel functional groups onto the quinazoline core.
Electrochemistry: Electrochemical synthesis represents a green and efficient alternative to conventional chemical methods, often avoiding the need for stoichiometric oxidants or reductants. nih.govbohrium.comacs.org In the context of quinazoline synthesis and functionalization, electrochemical methods have been developed for C-H amination and the construction of the quinazoline ring itself. nih.govacs.org For instance, an anodic direct oxidation method has been reported for the synthesis of quinazolines and quinazolinones. nih.govbohrium.com This approach features metal- and chemical oxidant-free conditions, a broad substrate scope, and tolerance to water. nih.govbohrium.com An electrochemical C-H arylation of quinazolinones with aryl tetrafluoroborate (B81430) diazonium salts has also been developed. acs.org These electrochemical methodologies could potentially be adapted for the functionalization of this compound, offering a sustainable route to novel derivatives.
Table 3: Advanced Functionalization Methodologies for Quinazoline Systems
| Methodology | Key Features | Potential Application to this compound |
| Selective Metalation | Regioselective functionalization directed by a functional group. | Site-specific introduction of electrophiles after metalation. |
| Photochemistry | Mild reaction conditions, unique reactivity pathways. | Introduction of novel functional groups via photoinduced reactions. |
| Electrochemistry | Environmentally benign, avoids harsh reagents. | Green synthesis of functionalized derivatives via electrochemical C-H activation or coupling. |
Advanced Derivatization and Applications of 6,7 Dibromo 4 Chloroquinazoline As a Synthetic Intermediate
Construction of Polysubstituted Quinazoline (B50416) Frameworks
The 4-chloro substituent in 6,7-dibromo-4-chloroquinazoline is a key feature that enables the construction of diverse polysubstituted quinazoline frameworks. The chlorine atom is highly susceptible to nucleophilic substitution, allowing for its replacement with a wide array of functional groups.
The simple displacement of the chlorine atom by different amines leads to the formation of various 4-substituted aminoquinazoline derivatives. researchgate.net This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, novel series of 4,6-disubstituted quinazoline derivatives have been synthesized by reacting the chlorinated quinazoline intermediate with optically pure alpha-amino acids. nih.gov
Beyond nitrogen nucleophiles, carbon-based nucleophiles can also be employed to create C-C bonds at the 4-position, further expanding the molecular diversity. researchgate.net The bromine atoms at the 6- and 7-positions offer additional handles for modification, typically through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This dual reactivity—nucleophilic substitution at C4 and cross-coupling at C6/C7—makes this compound a powerful building block for creating elaborately decorated quinazoline structures with tailored electronic and steric properties. Studies have shown that the presence of a halogen at the 6-position of the quinazoline ring can enhance biological activities. nih.gov
Design and Synthesis of Fused Heterocyclic Systems from this compound
The inherent reactivity of this compound makes it an excellent precursor for the synthesis of annulated heterocyclic systems, where another ring is fused onto the quinazoline core. These fused systems often exhibit unique chemical properties and biological activities.
Triazoloquinazoline Derivatives
A prominent class of fused systems derived from 4-chloroquinazolines are the triazoloquinazolines. dntb.gov.ua The synthesis typically begins with the reaction of the 4-chloroquinazoline (B184009) derivative with hydrazine (B178648) hydrate. researchgate.net This step substitutes the chlorine atom with a hydrazinyl group. Subsequent cyclization of the resulting 4-hydrazinylquinazoline intermediate, often by reacting it with reagents like orthoesters or acyl hydrazides, leads to the formation of the triazole ring. researchgate.net
This methodology can produce various isomeric forms of the triazoloquinazoline ring system, such as researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]quinazolines. researchgate.netdntb.gov.ua The specific isomer formed depends on the cyclization agent and reaction conditions used. Triazoloquinazolines are a class of compounds known for a wide range of pharmacological applications. dntb.gov.uaresearchgate.net
Other Annulated Quinazoline Structures
In addition to triazoles, other heterocyclic rings can be fused to the quinazoline framework. For example, the reaction of a 4-chloroquinazoline derivative with a suitable bifunctional nucleophile can lead to the formation of larger ring systems. While specific examples starting directly from this compound are specialized, analogous reactions on the quinazoline core demonstrate this principle. For instance, reactions leading to pyrimido[4,5-b]azepines and phthalazino-[1,2-b]quinazoline derivatives have been reported from related quinazoline precursors, showcasing the potential for creating complex, multi-ring structures. researchgate.netresearchgate.net The initial substitution at the 4-position is the critical first step, which then allows for an intramolecular cyclization to form the new fused ring.
Development of π-Conjugated Systems for Optoelectronic Applications
The quinazoline nucleus is an electron-deficient system, making it an attractive component for designing materials with interesting photophysical properties. By strategically attaching electron-donating or other chromophoric groups to the this compound core, it is possible to create novel π-conjugated systems for use in advanced materials.
Luminescent Quinazoline Derivatives for Advanced Materials
Quinazolinone derivatives have recently gained attention as a promising platform for luminescent materials and bioimaging agents. rsc.org The quinazoline core can be functionalized to create molecules with desirable fluorescence properties. The derivatization of this compound is a key strategy in this area. The bromine atoms can be functionalized via Suzuki-Miyaura coupling to introduce aryl groups, extending the π-conjugation and tuning the emission wavelength. researchgate.net The substituent introduced at the 4-position further modulates the electronic structure of the molecule. This multi-faceted derivatization capability allows for the fine-tuning of the absorption and emission properties, making these compounds candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org
Integration into Donor-π-Acceptor Molecular Designs
Donor-π-acceptor (D-π-A) molecules are a cornerstone of modern organic electronics. sci-hub.se Their design involves connecting an electron-donating unit (D) to an electron-accepting unit (A) through a π-conjugated bridge. The quinazoline ring system can effectively function as the electron-accepting moiety.
This compound is an ideal platform for building D-π-A structures. An electron-donating group can be installed at the 4-position by displacing the chlorine atom. researchgate.net Subsequently, the bromine atoms at the 6- and 7-positions can be used as points of attachment to extend the π-bridge or add other functional groups through cross-coupling reactions. mdpi.com This modular approach allows for the systematic design of molecules with tailored intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics, photovoltaics, and sensing. sci-hub.se
Role as a Precursor for Structurally Complex Quinazoline Analogues
The strategic placement of three halogen atoms on the this compound core renders it a highly versatile and valuable precursor for the synthesis of structurally complex quinazoline analogues. The differential reactivity of the chloro substituent at the C4-position compared to the bromo substituents at the C6 and C7 positions allows for a stepwise and regioselective derivatization, enabling the construction of a diverse array of intricate molecular architectures. This section explores the pivotal role of this compound as a foundational scaffold in the elaboration of complex quinazoline derivatives.
The primary route for the derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. This inherent reactivity allows for the introduction of a wide range of substituents, which can then serve as handles for further molecular complexity.
Research on related 2,4-dichloroquinazoline (B46505) precursors has extensively demonstrated that nucleophilic substitution occurs with high regioselectivity at the 4-position. mdpi.com This principle is directly applicable to this compound, where various nucleophiles, including anilines, benzylamines, and aliphatic amines, can be readily introduced. mdpi.com For instance, the reaction with primary amines can lead to the formation of 4-amino-6,7-dibromoquinazoline derivatives. These derivatives are not only significant final products but also serve as intermediates for further transformations.
The bromine atoms at the C6 and C7 positions are less reactive towards nucleophilic substitution under standard conditions used for displacing the C4-chloro group. This difference in reactivity is crucial for the controlled, stepwise synthesis of complex analogues. Once the C4-position is functionalized, the bromo groups can be subjected to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, thereby building molecular complexity in a controlled manner.
A hypothetical, yet chemically sound, synthetic strategy for creating a complex, multi-substituted quinazoline analogue starting from this compound is outlined below:
Nucleophilic Substitution at C4: The initial step would involve the reaction of this compound with a selected primary or secondary amine to introduce a substituent at the 4-position.
First Cross-Coupling Reaction at C6 or C7: Subsequently, a selective cross-coupling reaction, for example a Suzuki coupling with an arylboronic acid, could be performed at one of the bromo-positions. The selectivity between C6 and C7 might be influenced by steric factors related to the substituent at C4.
Second Cross-Coupling Reaction at the Remaining Bromo-Position: The remaining bromo-substituent can then be functionalized using a different cross-coupling reaction, introducing a second point of diversity.
This stepwise approach allows for the generation of a vast library of structurally diverse quinazoline analogues with distinct substitution patterns, which is of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR).
The following tables illustrate potential derivatization pathways for this compound, leading to the formation of structurally complex analogues.
Table 1: Representative Nucleophilic Substitution Reactions at the C4-Position of this compound
| Nucleophile | Resulting C4-Substituent | Product Class |
| Aniline | -NH-Ph | 4-Anilino-6,7-dibromoquinazoline |
| Benzylamine | -NH-CH₂-Ph | 4-(Benzylamino)-6,7-dibromoquinazoline |
| Morpholine | -N(CH₂CH₂)₂O | 4-(6,7-Dibromoquinazolin-4-yl)morpholine |
| Hydrazine | -NHNH₂ | 6,7-Dibromo-4-hydrazinylquinazoline |
Following the initial derivatization at the C4-position, the bromo groups at C6 and C7 can be utilized for further complexity generation, as depicted in the subsequent table.
Table 2: Potential Cross-Coupling Reactions for C6/C7-Functionalization of 4-Substituted-6,7-dibromoquinazolines
| Reaction Type | Reagent | Introduced Group | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | Aryl | 4-Substituted-6,7-diarylquinazoline |
| Heck Coupling | Alkene | Alkenyl | 4-Substituted-6,7-dialkenylquinazoline |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | 4-Substituted-6,7-dialkynylquinazoline |
| Buchwald-Hartwig Amination | Amine | Amino | 4,6,7-Tris(amino)quinazoline derivative |
The synthesis of fused heterocyclic systems represents another avenue for creating complex quinazoline analogues. For instance, the reaction of a 4-hydrazinyl-6,7-dibromoquinazoline intermediate with appropriate reagents can lead to the formation of triazolo[4,3-c]quinazolines, thereby expanding the structural diversity of the accessible compounds. This approach has been demonstrated with a related dibromoquinazoline derivative, highlighting the feasibility of such transformations. nih.gov
Computational and Theoretical Studies on 6,7 Dibromo 4 Chloroquinazoline and Its Synthetic Transformations
Quantum Chemical Characterization of Electronic Structure and Reactivity
Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 6,7-Dibromo-4-chloroquinazoline. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For similar quinazoline (B50416) derivatives, the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, as well as on sulfur atoms if present. nih.gov The LUMO's charge is typically distributed throughout the entire molecule. nih.gov
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. In one study on quinazolinone derivatives, the HOMO-LUMO gap was calculated to be -0.2117 eV, indicating high reactivity.
Table 1: Frontier Molecular Orbital Energies for a Quinazolinone Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -0.1061 |
| LUMO | -0.3178 |
| Energy Gap | -0.2117 |
This table is illustrative and based on data for a related quinazolinone derivative.
The distribution of electrostatic potential on the molecular surface reveals the sites most susceptible to electrophilic and nucleophilic attack. The negative potential regions, typically around nitrogen and oxygen atoms, indicate likely sites for electrophilic attack, while positive potential regions suggest sites for nucleophilic attack.
Bond Dissociation Energies and Halogen Atom Lability
Bond dissociation energy (BDE) is a critical parameter for predicting the reactivity and regioselectivity of halogenated compounds in cross-coupling reactions. nih.gov For halo-heterocycles, the C-Cl bond at a position alpha to a nitrogen atom generally has a lower BDE, making it more labile and reactive. nih.gov In the case of this compound, the C4-Cl bond is expected to be the most reactive site for nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov
Computational studies on similar halogenated quinazolines have shown that the C-Cl bond at the 4-position is more reactive than C-Br bonds at other positions. nih.govnih.gov This increased reactivity is attributed to the α-nitrogen effect. nih.gov For instance, in 2,4-dichloroquinazoline (B46505), palladium-catalyzed cross-coupling reactions occur exclusively at the more electrophilic C-4 position. nih.gov
Mechanistic Elucidation of Selective Reactions (e.g., SNAr, Cross-Coupling)
Computational modeling plays a vital role in elucidating the mechanisms of selective reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
For SNAr reactions on 4-chloroquinazolines, studies have suggested a stepwise mechanism where the first step, the nucleophilic attack, is the rate-determining step. researchgate.net The reaction mechanism can be influenced by the solvent and the nature of the nucleophile. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi reactions, are powerful tools for the derivatization of halogenated quinazolines. nih.govyoutube.com The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com The regioselectivity of these reactions is often dictated by the relative lability of the halogen atoms. In this compound, the C4-Cl bond is the most reactive, allowing for selective functionalization at this position. nih.gov For example, Sonogashira cross-coupling of 2-aryl-6,8-dibromo-4-chloroquinazolines with terminal acetylenes results in the exclusive replacement of the 4-chloro atom. nih.gov
Conformational Analysis and Tautomerism in Quinazoline Derivatives
Computational methods are also employed to study the conformational preferences and tautomeric equilibria of quinazoline derivatives. Tautomerism, the interconversion of structural isomers through proton transfer, is a significant phenomenon in heterocyclic chemistry. researchgate.netmdpi.com For quinazoline derivatives, keto-enol and imine-enamine tautomerism are common. researchgate.netnih.gov
The relative stability of different tautomers can be influenced by factors such as the solvent and the presence of substituents. nih.govresearchgate.net For instance, in 1-benzamidoisoquinoline derivatives, the equilibrium between amide and enamine tautomers can be controlled by the electronic nature of substituents on the phenyl ring. nih.gov Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can predict the most stable tautomeric forms and the energy barriers for their interconversion. researchgate.netnih.gov
Predictive Modeling for Novel Quinazoline Derivatization
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is a powerful approach for the rational design of novel quinazoline derivatives with desired properties. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules. nih.gov
Molecular docking simulations predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.gov This information is crucial for designing new inhibitors or modulators. For example, docking studies have been used to design novel quinazolinone derivatives as potential anticancer agents by predicting their interaction with targets like epidermal growth factor receptor (EGFR). nih.gov These in silico methods help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. globalresearchonline.netrsc.orgnih.gov
Experimental Considerations, Methodological Enhancements, and Analytical Characterization in Research on 6,7 Dibromo 4 Chloroquinazoline
Optimization of Reaction Parameters (Temperature, Solvent Systems, Catalyst Loadings)
The synthesis of quinazoline (B50416) derivatives, including 6,7-dibromo-4-chloroquinazoline, is highly dependent on the fine-tuning of reaction parameters to maximize yield and purity. Key factors that are systematically optimized include temperature, the choice of solvent, and the loading of catalysts.
Temperature: The reaction temperature plays a critical role in the rate and outcome of the synthesis. For instance, in the preparation of related halo-substituted quinazolinones, reactions are often conducted under reflux conditions, with temperatures ranging from 76-120°C. google.com The specific temperature is chosen to ensure the reaction proceeds at a reasonable rate without promoting the formation of undesirable byproducts.
Solvent Systems: The selection of an appropriate solvent is crucial as it influences the solubility of reactants and reagents, and can affect the reaction mechanism. Common solvents used in the synthesis of similar quinazoline derivatives include acetonitrile, propionitrile, methyl tetrahydrofuran, 1,4-dioxane, N,N-dimethylformamide (DMF), and N-methylpyrrolidone. google.com The polarity and boiling point of the solvent are important considerations. For example, microwave-mediated N-arylation reactions of 4-chloroquinazolines have been successfully carried out using a mixture of THF and water (1:1) as the solvent system. nih.gov
Catalyst Loadings: In catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, the amount of catalyst used is a key parameter to optimize. While higher catalyst loadings can increase the reaction rate, they also add to the cost and can lead to difficulties in purification. Research on related compounds has shown that catalyst loadings as low as 0.2 mol% of palladium can be effective in Suzuki-Miyaura coupling reactions. orgsyn.org The optimization of catalyst loading is a balance between achieving a high yield in a reasonable timeframe and minimizing the economic and environmental impact of the synthesis.
Table 1: Optimization of Reaction Conditions for Quinazoline Synthesis
| Parameter | Conditions Explored | Optimal Condition | Reference |
|---|---|---|---|
| Temperature | 76-120°C (reflux) | Reaction-specific, often reflux | google.com |
| Solvent | Acetonitrile, Dioxane, DMF, THF/H₂O | Dependent on specific reaction | google.comnih.gov |
| Catalyst Loading | 0.2 mol% - 10 mol% | Dependent on catalyst and substrates | orgsyn.orgnih.gov |
Novel Catalytic Systems and Ligand Design for Enhanced Selectivity
The synthesis of functionalized quinazolines often relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The development of novel catalytic systems and the rational design of ligands are crucial for achieving high selectivity and efficiency in these transformations.
Novel Catalytic Systems: Copper-catalyzed reactions have emerged as a valuable alternative to palladium-catalyzed systems for the synthesis of certain quinazoline derivatives. For example, a one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines was optimized using 10 mol% of CuI as the catalyst. nih.gov The choice of the metal catalyst can significantly influence the reaction outcome and substrate scope.
Ligand Design: The ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity and selectivity. In palladium-catalyzed C-N cross-coupling reactions, the judicious choice of a supporting ligand is key to achieving the desired reaction selectivity and avoiding side reactions like diarylation. acs.org A variety of phosphine-based ligands, such as those from the Buchwald and Hartwig groups, have been developed and are frequently employed. nih.gov For instance, the use of the CM-phos ligand has enabled the first palladium-catalyzed amination and Suzuki-Miyaura cross-coupling reactions of aryl mesylates. orgsyn.org The design of more electron-rich ligands, such as MeO-CM-phos, has been shown to facilitate the oxidative addition step in cross-coupling reactions. orgsyn.org The development of ligands like X-Phos has also been instrumental in enabling challenging coupling reactions. researchgate.net
Table 2: Examples of Catalytic Systems and Ligands in Quinazoline Synthesis
| Reaction Type | Catalyst | Ligand | Application | Reference |
|---|---|---|---|---|
| C-N Coupling | CuI | trans-4-hydroxyl-L-proline | Synthesis of 5,12-dihydroindolo[2,1-b]quinazolines | nih.gov |
| Suzuki-Miyaura | Palladium | CM-phos, MeO-CM-phos | Coupling of aryl mesylates and tosylates | orgsyn.org |
| Buchwald-Hartwig | Palladium | X-Phos | N-arylation reactions | researchgate.net |
Microwave-Assisted and Flow Chemistry Applications in Synthesis
To enhance reaction rates, improve yields, and move towards more sustainable synthetic protocols, microwave-assisted synthesis and flow chemistry have been increasingly applied to the preparation of quinazoline derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. frontiersin.org In the context of 4-chloroquinazoline (B184009) chemistry, microwave-assisted methods have been shown to promote fast and efficient amination reactions with a wide range of anilines, overcoming the limitations of long reaction times and low yields often observed with conventional heating, especially when using electron-poor amines. nih.gov This technique offers a greener approach by reducing reaction times and often allowing for the use of less solvent. nih.govnih.gov For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline was achieved in 20 minutes under microwave irradiation, compared to 12 hours with conventional refluxing. nih.gov
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages including improved safety, better heat and mass transfer, and easier scalability. researchgate.netuc.pt While specific applications to this compound are not detailed in the provided context, the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds. This methodology allows for the sequential processing of reactions, which can be particularly advantageous for multi-step syntheses of complex quinoxaline (B1680401) and other heterocyclic derivatives. uc.pt
Spectroscopic and Chromatographic Techniques for Product Elucidation (e.g., NMR, MS, IR, HRMS, X-ray Diffraction)
The unambiguous characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. For instance, in the characterization of related 4,7-dichloro-6-nitroquinazoline, the chemical shifts and coupling constants in the ¹H NMR spectrum, along with the signals in the ¹³C NMR spectrum, provide definitive evidence for the compound's structure. mdpi.com 2D-NMR techniques are also employed to confirm the substitution pattern, which is crucial for distinguishing between possible regioisomers. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS provides information about the molecular weight of the compound. HRMS offers highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, in the characterization of quinazolinone derivatives, characteristic absorption bands for C=O, C=N, C-N, and N-H groups can be observed. nih.gov
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique has been used to confirm the structures of various quinazoline and quinazolinone derivatives. nih.govmdpi.comsioc-journal.cn
Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of reactions. nih.gov Column chromatography is a standard method for the purification of the final product. nih.gov
Table 3: Spectroscopic Data for a Related Quinazoline Derivative
| Technique | Observed Data for a Quinazolinone Schiff Base Derivative | Reference |
|---|---|---|
| IR (cm⁻¹) | 1661 (C=O), 1589 (C=N), 1294 (C-N), 3266 (N-H) | nih.gov |
| ¹H NMR (ppm) | Varies depending on substituents | mdpi.commdpi.com |
| ¹³C NMR (ppm) | Varies depending on substituents | mdpi.com |
| X-ray Diffraction | Crystal system: monoclinic, Space group: C2/c | nih.gov |
Purity Assessment and Isolation Methodologies
Ensuring the purity of this compound is critical for its use in subsequent reactions. The primary methods for isolation and purification involve precipitation and chromatography.
Following the completion of a reaction, the crude product is often isolated by filtration. google.com Further purification is typically achieved through recrystallization or column chromatography. For example, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, the crude product was purified by silica (B1680970) gel column chromatography using a petroleum ether-ethyl acetate (B1210297) solvent system. nih.gov The purity of the final compound is then assessed using the analytical techniques described in the previous section, such as NMR and mass spectrometry, to ensure it is free from starting materials, reagents, and byproducts.
Future Research Directions and Unexplored Avenues for 6,7 Dibromo 4 Chloroquinazoline
Exploration of Underexplored Reactivity Pathways
The reactivity of 6,7-Dibromo-4-chloroquinazoline has primarily been centered around nucleophilic substitution at the C4 position and cross-coupling reactions at the C6 and C7 positions. However, a number of other reactive pathways remain largely unexplored. Future research could profitably focus on the selective activation of one bromine atom over the other, potentially through carefully controlled reaction conditions or the use of specialized catalysts. This would enable a stepwise functionalization of the quinazoline (B50416) core, leading to the synthesis of dissymmetric molecules that are currently difficult to access.
Another area ripe for investigation is the potential for the quinazoline nitrogen atoms to participate in reactions. While typically less reactive, their coordination to metal centers or their involvement in certain types of cycloaddition reactions could unlock novel synthetic routes. Furthermore, the application of modern synthetic methods such as photoredox catalysis or electrosynthesis to this compound could reveal unprecedented reactivity and lead to the efficient construction of novel molecular scaffolds.
Integration into Macrocyclic and Polymeric Architectures
The bifunctional nature of the dibromo substitution pattern on the quinazoline ring makes this compound an ideal candidate for incorporation into macrocyclic and polymeric structures. The C6 and C7 positions can serve as anchor points for the construction of large ring systems through intramolecular or intermolecular cross-coupling reactions. These macrocycles could have applications in host-guest chemistry, acting as receptors for specific ions or small molecules.
In the realm of polymer chemistry, this compound can be utilized as a monomer in polymerization reactions. For instance, Suzuki or Sonogashira polycondensation reactions could yield novel conjugated polymers. The properties of these polymers, such as their conductivity, photoluminescence, and thermal stability, could be fine-tuned by the choice of comonomers and the nature of the substituents introduced at the C4 position. Such materials could find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Advanced Materials Science Applications Beyond Optoelectronics
While the potential of quinazoline derivatives in optoelectronics is recognized, the unique substitution pattern of this compound opens doors to other advanced materials science applications. The presence of heavy bromine atoms suggests that its derivatives could exhibit interesting properties such as high refractive indices or enhanced intersystem crossing, which could be beneficial for applications in nonlinear optics or as photosensitizers.
Furthermore, the electron-deficient nature of the quinazoline ring, coupled with the potential for extensive functionalization, makes it an attractive scaffold for the development of porous materials. By linking multiple 6,7-dibromo-4-substituted quinazoline units together, it may be possible to create covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) with tailored pore sizes and chemical functionalities. These materials could have applications in gas storage, separation, and catalysis.
Synergistic Approaches Combining Synthetic and Computational Methodologies
To accelerate the discovery and development of new applications for this compound, a synergistic approach that combines synthetic chemistry with computational modeling is crucial. Density functional theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes and the selection of reaction conditions. Computational studies can also be used to predict the electronic and photophysical properties of novel derivatives, allowing for the in-silico screening of candidates for specific applications before their synthesis.
Q & A
Q. How to design experiments to study the environmental impact of this compound degradation products?
- Methodological Answer :
- Environmental Sampling : Use SPE cartridges to extract degradation products from water/soil and analyze via LC-MS/MS .
- Ecotoxicology Assays : Test algal growth inhibition (e.g., Chlorella vulgaris) and zebrafish embryo toxicity .
- Computational Modeling : Apply QSAR models to predict bioaccumulation potential and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
